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Abstract
Anoctamin 1 (ANO1), also known as Transmembrane protein 16A (TMEM16A), is a calcium-

activated chloride channel (CaCC) integral to a multitude of physiological processes.[1] While

its roles in epithelial secretion and smooth muscle contraction are well-established, its

expression and function within the nervous system are areas of intense investigation.[1][2] This

document provides a comprehensive technical overview of ANO1's expression profile,

functional significance, and associated signaling pathways in both the peripheral and central

nervous systems. Particular focus is given to its critical role in sensory neurons and the

pathophysiology of pain, making it a compelling target for novel analgesic therapies.[1][3]

Expression in the Peripheral Nervous System (PNS)
ANO1 is prominently expressed in the PNS, particularly within sensory neuron clusters of the

dorsal root ganglia (DRG) and trigeminal ganglia.[1][4] Its expression is critical for modulating

neuronal excitability and is strongly implicated in nociceptive signaling.[3][5]

Dorsal Root Ganglion (DRG) Neurons
Anatomical and electrophysiological studies have established that ANO1 is predominantly

expressed in small-diameter DRG neurons, which are primarily responsible for transmitting

pain and temperature signals.[1] This expression pattern is crucial for its role in pain sensation.
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[1][4] Under conditions of inflammation or nerve injury, ANO1 actively contributes to

augmenting the excitability of DRG neurons, thereby exacerbating pathological pain states.[5]

Functional ablation of the Ano1 gene in mouse DRG neurons leads to attenuated pain-like

behaviors in response to noxious heat, inflammation, and nerve injury.[5]

Co-localization with Nociceptive Markers
ANO1 shows significant co-localization with key markers of nociceptive neurons, most notably

Transient Receptor Potential Vanilloid 1 (TRPV1), a well-known heat and capsaicin receptor.[1]

[6] This close association is not merely anatomical; a direct physical interaction between ANO1

and TRPV1 has been demonstrated, forming a pain-enhancing signaling complex.[6] Activation

of TRPV1 by stimuli like heat or capsaicin leads to a localized influx of Ca²⁺, which in turn

gates the co-localized ANO1, amplifying the depolarizing signal.[6]

Quantitative Expression Data
Quantitative analyses have provided specific insights into the distribution of ANO1 within

neuronal subpopulations and its regulation in pathological states.

Table 1: Cellular Distribution of ANO1 in Rat DRG Neurons

Neuronal Subtype Marker Marker Description
% of ANO1-Positive
Neurons Expressing
Marker (Mean ± SEM)

IB4
Non-peptidergic C-type

neurons
57.1 ± 1.9%[7]

CGRP Peptidergic C-type neurons 38.9 ± 2.4%[7]

NF-200 A-type (myelinated) neurons 26.9 ± 2.2%[7]

Data indicates a preferential expression of ANO1 in C-type nociceptive neurons.[7]

Table 2: Upregulation of ANO1 in Rat DRG after Spared Nerve Injury (SNI)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1570333/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3849789/
https://pubmed.ncbi.nlm.nih.gov/24450308/
https://pubmed.ncbi.nlm.nih.gov/24450308/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1570333/full
https://www.pnas.org/doi/10.1073/pnas.1421507112
https://www.pnas.org/doi/10.1073/pnas.1421507112
https://www.pnas.org/doi/10.1073/pnas.1421507112
https://pmc.ncbi.nlm.nih.gov/articles/PMC8599235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8599235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8599235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8599235/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Time Post-SNI Measurement
Fold Change vs. Sham
(Approx.)

Day 7 Protein (Western Blot) ~2.0x[8]

Day 14 Protein (Western Blot) ~2.5x[8]

Day 7
Protein (IF Intensity - Small

Neurons)
~1.8x[8]

Day 14
Protein (IF Intensity - Small

Neurons)
~2.2x[8]

Data demonstrates a significant increase in ANO1 protein expression in DRG neurons following

nerve injury, which correlates with the development of neuropathic pain.[3][8]

Expression in the Central Nervous System (CNS)
While less characterized than its role in the PNS, ANO1 is expressed in several regions of the

CNS. Gene expression data from mice indicates its presence in the cerebellum, auditory

brainstem nuclei, and retina.[9][10] Functionally, ANO1 activity has an excitatory effect in

mature cholinergic neurons of the medial habenula, where it contributes to an increased

frequency of spontaneous firing.[2][11] In the developing brain, it is also required for the

calcium-dependent extension of radial glial cell projections.[12]

Signaling Pathways and Activation Mechanisms
ANO1 function is inextricably linked to intracellular calcium (Ca²⁺) dynamics. The channel is

gated by direct binding of Ca²⁺ to its intracellular domains.[9] The source of this activating Ca²⁺

is a key determinant of its physiological role.

G-Protein Coupled Receptor (GPCR) Pathway
In sensory neurons, inflammatory mediators such as bradykinin and histamine activate their

respective GPCRs (e.g., B2 receptors).[1][4] This triggers a canonical signaling cascade

involving phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (IP₃). IP₃ then

binds to its receptors (IP₃Rs) on the endoplasmic reticulum (ER), causing the release of stored

Ca²⁺.[1][13] Studies show that ANO1 is preferentially activated by these localized Ca²⁺ signals
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from the ER, requiring a physical coupling between ANO1 in the plasma membrane and IP₃Rs

on the juxtamembrane ER.[13] This signaling complex allows for specific responses to

inflammatory signals rather than global changes in cytosolic calcium.[13]

Ion Channel Coupling (TRPV1)
As previously mentioned, ANO1 is functionally and physically coupled to the TRPV1 channel.[6]

Noxious stimuli like heat (>43-44°C) or capsaicin open the TRPV1 channel, which is highly

permeable to Ca²⁺.[1][6] The resulting influx of Ca²⁺ in the immediate vicinity of the channel

complex is sufficient to activate ANO1, leading to an efflux of chloride ions (Cl⁻). This Cl⁻ efflux

causes further membrane depolarization, amplifying the initial nociceptive signal and increasing

the likelihood of action potential generation.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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